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Compound of Interest

3-Cyano-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B3382709

CAS Number: 160312-73-8

Disclaimer: The following technical guide for 3-Cyano-4-methylbenzenesulfonamide with
CAS number 160312-73-8 has been compiled from available scientific literature. It is important
to note that specific research and experimental data for this exact CAS number are limited in
publicly accessible databases. Therefore, this document provides a comprehensive overview
based on established principles of organic chemistry and the well-documented properties and
biological activities of structurally related benzenesulfonamide derivatives. The experimental
protocols and data presented are representative of this class of compounds and should be
adapted and verified for the specific molecule.

Introduction

3-Cyano-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The
benzenesulfonamide moiety is a key pharmacophore found in a wide range of therapeutic
agents, including antibacterial drugs, diuretics, anticonvulsants, and enzyme inhibitors. The
presence of a cyano (-CN) group, a potent electron-withdrawing group, and a methyl (-CH3)
group on the benzene ring is expected to modulate the electronic properties and biological
activity of the molecule. This guide provides a detailed overview of the synthesis, properties,
and potential biological applications of 3-Cyano-4-methylbenzenesulfonamide, with a focus
on its potential as a carbonic anhydrase inhibitor.
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Chemical Properties and Characterization

While specific experimental data for 3-Cyano-4-methylbenzenesulfonamide (CAS 160312-
73-8) is not readily available, the expected properties can be inferred from its structure and
data from analogous compounds.

Table 1: Predicted and Representative Physicochemical Properties

Property Predicted/Representative Value
Molecular Formula C8H8N202S
Molecular Weight 196.23 g/mol
Appearance White to off-white solid
_ _ Not available (typically 100-200 °C for similar
Melting Point
compounds)
N Sparingly soluble in water; soluble in organic
Solubility

solvents like DMSO, DMF, and alcohols

Table 2: Representative Spectroscopic Data for Substituted Benzenesulfonamides

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3382709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Technique Characteristic Peaks/Signals

Aromatic protons (6 7.0-8.5 ppm), Sulfonamide
protons (-SO2NH2, broad singlet, d ~7.0-7.5
ppm), Methyl protons (-CH3, singlet, 4 ~2.5
ppm)

1H NMR

Aromatic carbons (& 110-150 ppm), Cyano
13C NMR carbon (-CN, & ~115-120 ppm), Methyl carbon (-
CH3, & ~20 ppm)

N-H stretching (sulfonamide, ~3300-3400 cm-1),

R Spect C=N stretching (nitrile, ~2220-2240 cm-1), S=0
ectrosco

P Py stretching (sulfonamide, asymmetric ~1350 cm-

1, symmetric ~1160 cm-1)

Molecular ion peak (M+) corresponding to the
Mass Spectrometry molecular weight, fragmentation pattern

characteristic of the benzenesulfonamide core.

Synthesis

A plausible and common method for the synthesis of 3-Cyano-4-methylbenzenesulfonamide
would involve a two-step process starting from 2-methylbenzonitrile.

General Synthetic Workflow
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General Synthesis Workflow
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Caption: General workflow for the synthesis of 3-Cyano-4-methylbenzenesulfonamide.

Detailed Experimental Protocol (Representative)

This protocol is based on general procedures for the synthesis of substituted
benzenesulfonamides.

Step 1: Synthesis of 3-Cyano-4-methylbenzenesulfonyl chloride
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-
methylbenzonitrile.

Cool the flask in an ice bath to 0-5 °C.

Slowly add chlorosulfonic acid dropwise to the stirred starting material. The molar ratio of
chlorosulfonic acid to 2-methylbenzonitrile should be approximately 3:1.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

The solid precipitate, 3-cyano-4-methylbenzenesulfonyl chloride, is collected by vacuum
filtration and washed with cold water.

The crude product can be used directly in the next step or purified by recrystallization from a
suitable solvent like hexane.

Step 2: Synthesis of 3-Cyano-4-methylbenzenesulfonamide

Suspend the crude 3-cyano-4-methylbenzenesulfonyl chloride in a suitable solvent such as
dichloromethane or tetrahydrofuran.

Cool the mixture in an ice bath.

Slowly add an excess of concentrated aqueous ammonia solution dropwise with stirring.
After the addition, allow the reaction to proceed at room temperature for 1-2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the organic solvent under reduced pressure.

The resulting solid is washed with water and then recrystallized from an appropriate solvent
system (e.g., ethanol/water) to yield pure 3-Cyano-4-methylbenzenesulfonamide.
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Characterization: The final product should be characterized by 1H NMR, 13C NMR, IR
spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1]
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of
carbon dioxide to bicarbonate and protons.[2] These enzymes are involved in various
physiological processes, and their inhibition has therapeutic applications in conditions like
glaucoma, epilepsy, and certain types of cancer.[1][3]

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is crucial for the inhibitory activity. The sulfonamide
anion (SO2NH-) coordinates to the zinc ion in the active site of the carbonic anhydrase
enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's
catalytic activity.[2][4] The substituents on the benzene ring influence the binding affinity and
selectivity for different CA isoforms.[5]

Table 3: Representative Inhibition Constants (Ki) of Substituted Benzenesulfonamides against
Human Carbonic Anhydrase Isoforms
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Note: The inhibitory activity of 3-Cyano-4-methylbenzenesulfonamide would need to be
experimentally determined.

Signaling Pathway of Carbonic Anhydrase IX Inhibition
in Cancer

In hypoxic tumors, the transmembrane carbonic anhydrase 1X (CA IX) is often overexpressed.
It plays a crucial role in maintaining the intracellular pH of cancer cells by converting
extracellular CO2 to bicarbonate and protons. This contributes to an acidic tumor
microenvironment, which promotes tumor progression and metastasis. Inhibition of CA IX can
disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of
cancer cells.[7]
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Mechanism of CA IX Inhibition in Tumor Cells
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Caption: Proposed mechanism of action for 3-Cyano-4-methylbenzenesulfonamide as a CA
IX inhibitor.

Conclusion

3-Cyano-4-methylbenzenesulfonamide is a molecule of interest due to its structural similarity
to a well-established class of pharmacologically active compounds. Based on the chemistry of
benzenesulfonamides, it can be synthesized through straightforward chemical reactions. Its
potential to act as a carbonic anhydrase inhibitor makes it a candidate for further investigation
in drug discovery, particularly in the context of diseases where CA isoforms are upregulated,
such as certain cancers and glaucoma. Experimental validation of its synthesis,
physicochemical properties, and biological activity is necessary to fully elucidate its therapeutic
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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